molecular formula C18H18Cl2N2O4S B5113797 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide

Cat. No. B5113797
M. Wt: 429.3 g/mol
InChI Key: JTANOCOZQPCVJA-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide, also known as DPCPX, is a chemical compound that belongs to the class of adenosine receptor antagonists. Adenosine is a signaling molecule that plays an important role in various physiological processes, including sleep, inflammation, and cardiovascular function. DPCPX is a potent and selective antagonist of the adenosine A1 receptor, which is involved in the regulation of heart rate, blood pressure, and neurotransmitter release.

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide involves the blockade of adenosine A1 receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system and cardiovascular system. Adenosine A1 receptors are activated by endogenous adenosine, which leads to the inhibition of neurotransmitter release, the reduction of heart rate and blood pressure, and the promotion of sleep. By blocking adenosine A1 receptors, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide can reverse these effects and increase neurotransmitter release, heart rate, and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide depend on the dose and route of administration. In general, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide increases neurotransmitter release, heart rate, and blood pressure, and can induce seizures and convulsions at high doses. 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has also been shown to reduce inflammation and pain perception, and to promote wakefulness and vigilance. The effects of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide on sleep are complex, as it can either promote or inhibit sleep depending on the experimental conditions.

Advantages and Limitations for Lab Experiments

1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for adenosine A1 receptors, its well-established synthesis method, and its ability to reverse the effects of adenosine. However, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has several limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its tendency to bind to other receptors at high concentrations. These limitations should be taken into account when designing experiments with 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide.

Future Directions

There are several future directions for research on 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide, including the development of novel adenosine receptor antagonists with improved selectivity and safety profiles, the investigation of the role of adenosine in neurodegenerative diseases and cancer, and the exploration of the potential therapeutic applications of adenosine receptor antagonists in various physiological and pathological conditions. In addition, the use of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide as a tool compound to validate the specificity of adenosine receptor ligands and to investigate the molecular mechanisms of adenosine signaling will continue to be an important area of research.

Synthesis Methods

The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-hydroxyaniline to form 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to form the final product, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide. The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has been described in several research articles, and the purity and yield of the product can be optimized by varying the reaction conditions.

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has been extensively studied in various scientific fields, including pharmacology, neuroscience, and cardiovascular research. As an adenosine A1 receptor antagonist, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has been used to investigate the role of adenosine in the regulation of heart rate, blood pressure, and neurotransmitter release. 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has also been used to study the effects of adenosine on sleep, inflammation, and pain perception. In addition, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has been used as a tool compound to validate the specificity of adenosine receptor ligands and to develop novel adenosine receptor antagonists.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-13-5-6-14(20)17(11-13)27(25,26)22-9-7-12(8-10-22)18(24)21-15-3-1-2-4-16(15)23/h1-6,11-12,23H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTANOCOZQPCVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2O)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dichlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide

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